N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a sulfonamide group. The sulfonamide is further substituted with a methyl group attached to a 5-oxopyrrolidin-3-yl moiety, which carries a para-tolyl (p-tolyl) aromatic ring at the 1-position (Figure 1). Its synthesis likely involves coupling 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with a pyrrolidinone-containing amine precursor, a method shared with related compounds [1].
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-2-4-16(5-3-14)22-13-15(10-20(22)23)12-21-28(24,25)17-6-7-18-19(11-17)27-9-8-26-18/h2-7,11,15,21H,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACMLPRQXJBDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonamide vs. Carboxamide
- N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73): Retains the benzodioxane sulfonamide group but replaces the pyrrolidinone-p-tolyl moiety with a pyridine-thiophene-isoindolinone scaffold. This compound, synthesized in 78% yield, demonstrates the versatility of sulfonamide coupling in generating diverse heterocyclic architectures .
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide : Replaces the sulfonamide with a carboxamide group and substitutes the p-tolyl ring with a 5-methylthiazole. Carboxamides generally exhibit distinct hydrogen-bonding profiles compared to sulfonamides, impacting target selectivity and solubility .
Bis-Sulfonamide Derivatives
- Compound 4f and 5f : These derivatives feature dual sulfonamide groups on isoxazoline-spiro or cyclooctane-annulated rings. Despite structural divergence from the target compound, they highlight the synthetic feasibility of bis-sulfonamides, albeit with lower yields (36–59%) and higher melting points (129–193°C), suggesting enhanced crystallinity .
Substituent and Core Modifications
- Simpler Benzodioxane Sulfonamide (CAS 90222-81-4): Lacks the pyrrolidinone-p-tolyl side chain, serving as a precursor. Available commercially at 98% purity ($78/250 mg), this compound underscores the cost and accessibility advantages of reduced complexity .
- Quinoline-Xanthene Hybrid (): Integrates benzodioxane sulfonamide into a fluorescent probe framework, illustrating applications beyond therapeutic contexts (e.g., molecular imaging) .
Research Implications and Limitations
- Commercial Viability : The simpler benzodioxane sulfonamide (CAS 90222-81-4) is readily available, whereas the target compound’s complexity may necessitate custom synthesis .
Preparation Methods
Synthetic Strategies and Methodologies
Synthesis of 1-(p-Tolyl)pyrrolidin-5-one
The pyrrolidinone core is synthesized via cyclization of N-(p-tolyl)glutaramide or related precursors. Key methods include:
Cyclization of N-(p-Tolyl)glutaramide
- Procedure : N-(p-Tolyl)glutaramide undergoes acid-catalyzed cyclization in refluxing acetic acid to yield 1-(p-tolyl)pyrrolidin-5-one.
- Conditions :
Dieckmann Cyclization
Introduction of the Aminomethyl Group at C3
The aminomethyl group is introduced via Mannich reaction or Gabriel synthesis :
Mannich Reaction
- Procedure : 1-(p-Tolyl)pyrrolidin-5-one reacts with formaldehyde and ammonium chloride in ethanol.
- Conditions :
Gabriel Synthesis
Alternative Synthetic Routes
Reductive Amination
Analytical Data and Characterization
Spectral Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mannich + Sulfonylation | 78 | 95 |
| Gabriel + Sulfonylation | 70 | 92 |
| Reductive Amination | 55 | 88 |
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